Nintedanib-d8 -

Nintedanib-d8

Catalog Number: EVT-12545186
CAS Number:
Molecular Formula: C31H33N5O4
Molecular Weight: 547.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nintedanib was originally developed by Boehringer Ingelheim and has been approved for clinical use in several countries. The classification of Nintedanib-d8 falls under the category of pharmaceutical compounds specifically targeting growth factor receptors such as vascular endothelial growth factor receptor, fibroblast growth factor receptor, and platelet-derived growth factor receptor.

Synthesis Analysis

Methods and Technical Details

The synthesis of Nintedanib-d8 involves several key steps that are similar to the synthesis of the non-deuterated version. The primary method includes condensation reactions between specific intermediates under alkaline conditions.

  1. Condensation Reaction: The initial step involves the reaction of methyl 4-(acetate R ester-2-yl)-3-nitrobenzoate with trimethyl orthobenzoate to form an intermediate compound.
  2. Substitution Reaction: This intermediate undergoes a substitution reaction with N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, facilitated by an acid-binding agent.
  3. Reduction and Cyclization: Following substitution, reduction reactions are performed to yield the final product, Nintedanib-d8, through cyclization processes.

The choice of solvents such as N,N-dimethylformamide or dioxane, and catalysts like palladium carbon or platinum carbon is critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Structure and Data

Nintedanib-d8 maintains a similar molecular structure to that of its parent compound, with specific deuterium substitutions that enhance its stability. The structural formula can be represented as follows:

\text{ Z 1 4 N 4 methyl piperazin 1 yl methylcarbonyl N methyl amino phenylamino 1 phenyl methyl}-2-oxo-2,3-dihydro-1H-indole-6-carboxylate}

The molecular weight of Nintedanib-d8 is slightly increased due to the presence of deuterium atoms.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Nintedanib-d8 include:

  1. Condensation Reactions: These reactions are crucial for forming the initial intermediates necessary for subsequent steps.
  2. Substitution Reactions: The introduction of functional groups through nucleophilic substitution is essential for building the complex structure.
  3. Reduction Reactions: These reactions help in reducing nitro groups to amines, which are pivotal in forming the final active pharmaceutical ingredient.

Each reaction step requires careful control of conditions such as temperature (typically between 50 °C to 150 °C) and solvent choice to minimize side reactions and maximize yield .

Mechanism of Action

Process and Data

Nintedanib-d8 exerts its therapeutic effects by inhibiting multiple tyrosine kinases involved in the signaling pathways that lead to fibrosis. Its mechanism includes:

  1. Inhibition of Growth Factor Receptors: By blocking vascular endothelial growth factor receptor, fibroblast growth factor receptor, and platelet-derived growth factor receptor, Nintedanib-d8 disrupts cellular signaling that promotes fibroblast proliferation and collagen deposition.
  2. Reduction of Fibroblast Activity: This inhibition leads to decreased fibroblast activity and reduced extracellular matrix production, which is crucial in managing fibrotic diseases.

Studies have shown that both Nintedanib and its deuterated form significantly affect fibroblast function and proliferation under various experimental conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nintedanib-d8 shares many physical properties with its parent compound but exhibits enhanced stability due to deuteration. Key properties include:

  • Molecular Weight: Slightly higher than Nintedanib due to deuterium.
  • Solubility: Solubility characteristics are influenced by the presence of deuterium; studies indicate improved solubility profiles in various solvents compared to non-deuterated forms .
  • Thermal Stability: Enhanced thermal stability due to isotopic substitution may contribute to better performance in pharmaceutical formulations.
Applications

Scientific Uses

Nintedanib-d8 is primarily utilized in research settings aimed at understanding the pharmacokinetics and dynamics of anti-fibrotic therapies. Its applications include:

  1. Clinical Trials: Used as a reference compound in clinical trials assessing the efficacy of new formulations or combinations with other therapeutic agents.
  2. Pharmacokinetic Studies: Due to its distinct isotopic labeling, it serves as a valuable tool for studying drug metabolism and distribution within biological systems.
  3. Fibrosis Research: Investigated for its effects on cellular mechanisms involved in fibrogenesis, contributing to advancements in treating fibrotic diseases.

Properties

Product Name

Nintedanib-d8

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

Molecular Formula

C31H33N5O4

Molecular Weight

547.7 g/mol

InChI

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i15D2,16D2,17D2,18D2

InChI Key

CPMDPSXJELVGJG-BVUACPEDSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.